1,4-Dimethyl-1H-indazol-5-ol is a heterocyclic compound belonging to the indazole family, characterized by a fused benzene and pyrazole ring system. This compound features methyl groups at the 1 and 4 positions and a hydroxyl group at the 5 position. Indazoles are recognized for their diverse biological activities, making them significant in pharmaceutical research and development. The compound's structure and substituents contribute to its unique chemical properties and potential therapeutic applications.
The compound can be synthesized through various methods, with specific precursor reactions leading to its formation. It is commercially available from chemical suppliers and is used in both research and industrial applications.
1,4-Dimethyl-1H-indazol-5-ol is classified as a heterocyclic aromatic compound. Its molecular formula is , with a molecular weight of approximately 162.19 g/mol. The compound's IUPAC name is 1,4-dimethylindazol-5-ol, and it has unique identifiers such as InChI Key: ABGFJPYVNBOKBK-UHFFFAOYSA-N.
The synthesis of 1,4-Dimethyl-1H-indazol-5-ol can be achieved through several methods:
The reaction conditions are critical for optimizing yield and purity. Parameters such as temperature, solvent choice, and catalyst presence can significantly influence the synthesis outcome. Industrial methods may employ continuous flow reactors for scalability and efficiency .
The molecular structure of 1,4-Dimethyl-1H-indazol-5-ol features:
The structural data includes:
1,4-Dimethyl-1H-indazol-5-ol can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 1,4-Dimethyl-1H-indazol-5-ol involves its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors involved in cellular communication. This interaction can lead to various biochemical effects, including the inhibition of cell growth and modulation of inflammatory responses .
The physical properties of 1,4-Dimethyl-1H-indazol-5-ol include:
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 162.19 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
These properties are essential for understanding the compound's behavior in various environments and applications .
1,4-Dimethyl-1H-indazol-5-ol has several scientific uses:
Research continues into its potential therapeutic applications due to its unique structural characteristics and biological interactions .
The indazole scaffold has evolved from a chemical curiosity to a privileged structure in drug design. Early interest emerged from rare natural products like Nigeglanine and Nigellicine, isolated from Nigella sativa seeds in the 1980s–1990s [3]. However, synthetic indazoles now dominate medicinal applications due to tunable pharmacokinetics and target versatility. The 1990 approval of Granisetron—a 5-HT₃ antagonist for chemotherapy-induced nausea—marked the scaffold’s entry into clinical use [6] [8]. Subsequent decades saw kinase inhibitors leveraging indazole’s capacity for hydrophobic pocket binding and hydrogen bonding. Notable examples include:
Table 1: Key Indazole-Based Drugs and Therapeutic Applications
Drug Name | Primary Target | Therapeutic Indication | Year Approved |
---|---|---|---|
Granisetron | 5-HT₃ receptor | Chemotherapy-induced emesis | 1990 |
Pazopanib | VEGFR/PDGFR | Renal cell carcinoma | 2009 |
Niraparib | PARP | Ovarian cancer | 2017 |
Entrectinib | TRK/ROS1 | NSCLC | 2019 |
Innovations in synthetic methods (e.g., Cadogan cyclization, transition metal-catalyzed C–H amination) enabled efficient derivatization, accelerating structure-activity relationship (SAR) studies [6] [10].
Indazole exhibits tautomeric equilibrium between 1H- and 2H- forms, with the 1H-tautomer dominating (>95% in solution) due to greater thermodynamic stability [3] [8]. Key implications include:
Experimental evidence: 13C NMR distinguishes tautomers—1H-indazoles resonate at 132–133 ppm vs. 123–124 ppm for 2H-forms [7]. Quantum chemical calculations confirm a ∼5 kcal/mol energy gap favoring 1H-tautomers [3].
Regioselective substitution dictates indazole bioactivity. The 1,4-dimethyl-1H-indazol-5-ol scaffold exemplifies this:
Table 2: Impact of Substituents on Bioactivity in Indazole Derivatives
Position | Substituent | Key Effects | Target Relevance |
---|---|---|---|
N1 | Methyl | Locks 1H-tautomer; enhances metabolic stability | Kinase inhibitors (FGFR4, JNK2) |
C4 | Methyl | Fills hydrophobic pockets; induces stereoselectivity | Anticancer agents (FGFR4 wild-type/mutants) |
C5 | Hydroxy | Mediates H-bonding; modulates electron density | Antibacterials (DNA gyrase binding) |
The C5-OH group is pivotal for target engagement:
Efficient routes to 1,4-dimethyl-1H-indazol-5-ol leverage:
Table 3: Synthesis Methods for 5-Hydroxyindazole Derivatives
Method | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|
Silver-mediated C–H amination | AgNTf2 (3 eq), Cu(OAc)2, DCE, 80°C | 95 | High (3-substituted products) |
Iodination/Suzuki coupling | I2/KI → Pd-catalyzed boronic acid coupling | 58–70 | Moderate (requires N-protection) |
Microwave-assisted cyclization | Pd(OAc)2, microwave, 150°C | 85 | High for 3-aryl derivatives |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2